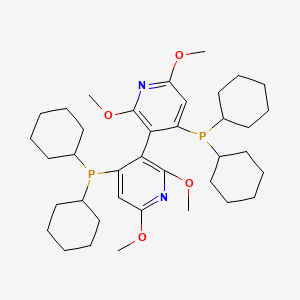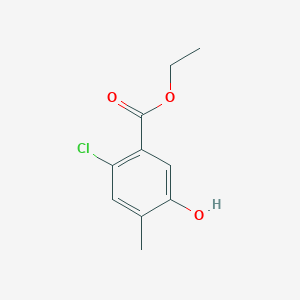
2-(Bromomethyl)-4-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, characterized by the presence of bromomethyl, methyl, and nitro functional groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-5-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-methylpyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and brominating agents like N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination step can be carried out in a pipeline reactor under controlled temperature and illumination conditions, using solvents like acetone or dichloromethane .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Reduction: The major product is 2-(Aminomethyl)-4-methyl-5-nitropyridine.
Oxidation: The major product is 2-(Bromomethyl)-4-carboxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)phenylmethanone
Uniqueness
2-(Bromomethyl)-4-methyl-5-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both bromomethyl and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |
Clave InChI |
FCQZOUQQHYDCGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)

![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)


![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
